![molecular formula C22H32N2O2 B11179161 N~1~,N~4~-dicyclohexyl-N~1~,N~4~-dimethylterephthalamide](/img/structure/B11179161.png)
N~1~,N~4~-dicyclohexyl-N~1~,N~4~-dimethylterephthalamide
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Overview
Description
N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE is a chemical compound with the molecular formula C20H28N2O2. It is also known by other names such as 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl- and N,N’-dicyclohexylterephthalamide . This compound is characterized by its solid state at room temperature and its relatively high boiling point of 571.4°C at 760 mmHg .
Preparation Methods
The synthesis of N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of terephthaloyl chloride with dicyclohexylamine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclohexyl groups can be replaced by other substituents under appropriate conditions
Scientific Research Applications
N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its amide functionalities.
Industry: The compound is used in the production of polymers and other materials with specific mechanical and thermal properties
Mechanism of Action
The mechanism of action of N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The amide groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclohexyl groups provide hydrophobic interactions that can stabilize the compound within hydrophobic pockets of proteins or other macromolecules .
Comparison with Similar Compounds
N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE can be compared with similar compounds such as:
N,N’-Dicyclohexylurea: Similar in structure but with urea groups instead of amide groups.
N,N’-Dicyclohexylcarbodiimide: Contains carbodiimide groups and is used as a coupling agent in peptide synthesis.
N,N’-Dicyclohexylthiourea: Contains thiourea groups and is used in the synthesis of sulfur-containing compounds
These comparisons highlight the unique properties of N1,N4-DICYCLOHEXYL-N1,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE, particularly its stability and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C22H32N2O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-23(19-9-5-3-6-10-19)21(25)17-13-15-18(16-14-17)22(26)24(2)20-11-7-4-8-12-20/h13-16,19-20H,3-12H2,1-2H3 |
InChI Key |
QVYGAMOAOXHDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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